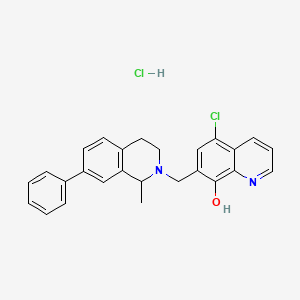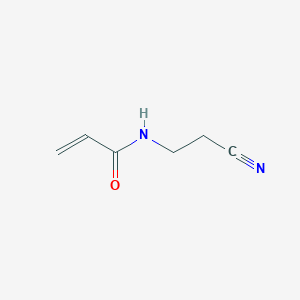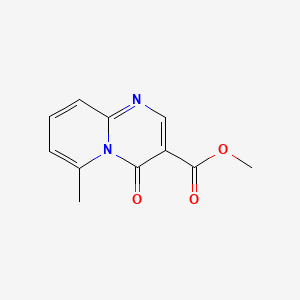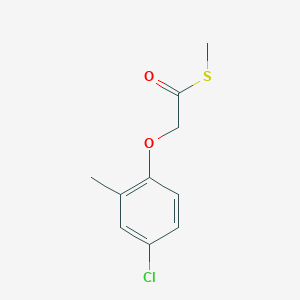
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is a chemical compound known for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form (4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like acetone or xylene and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental fate.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive species.
Medicine: Studies are exploring its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
作用機序
The mechanism of action of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the target plants . The molecular targets include auxin-binding proteins and related signaling pathways .
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is unique due to its specific structural features, such as the presence of a methylthio group, which enhances its herbicidal activity and environmental stability compared to similar compounds .
特性
CAS番号 |
25319-89-5 |
|---|---|
分子式 |
C10H11ClO2S |
分子量 |
230.71 g/mol |
IUPAC名 |
S-methyl 2-(4-chloro-2-methylphenoxy)ethanethioate |
InChI |
InChI=1S/C10H11ClO2S/c1-7-5-8(11)3-4-9(7)13-6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChIキー |
PQFIWRBUKOZHMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
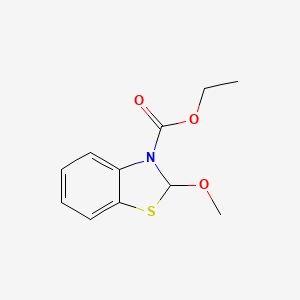


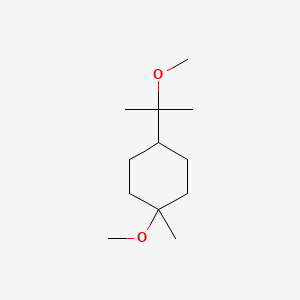
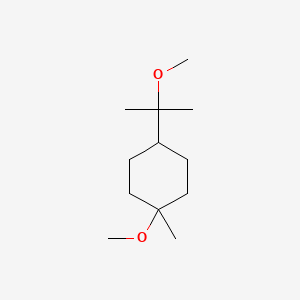
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
